![molecular formula C12H22N2O2 B577514 Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-94-8](/img/structure/B577514.png)
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
概要
説明
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a biochemical reagent . It has a molecular weight of 226.32 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using dichloromethane and Dess-Martin periodinane .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is C12H22N2O2 . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a pale-yellow to yellow to brown liquid or solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Synthesis of Novel Compounds
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives are used in synthesizing various novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized for selective derivation on azetidine and cyclobutane rings, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, has been characterized through techniques like NMR spectroscopy and X-ray diffraction, providing insights into the structural properties of these spirocyclic compounds (Moriguchi et al., 2014).
Reaction Pathways
Research has explored different reaction pathways involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with other reagents like N,N-dimethylformamide dimethyl acetal, indicating its reactivity and potential for creating diverse compounds (Moskalenko & Boev, 2012).
Biologically Active Compounds Synthesis
Several research efforts focus on the synthesis of biologically active compounds. For example, the synthesis of spirocyclic 3-oxotetrahydrofurans having carbo and heterocyclic fragments, which may be used in preparing other potential biologically active heterocyclic compounds, involves compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).
Chiral Compound Synthesis
The synthesis of chiral cyclic amino acid esters like (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate highlights the potential of these compounds in creating stereoselective structures, significant in drug development (Moriguchi et al., 2014).
Protecting Group for Amines Synthesis
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), derived from similar compounds, has been developed for the preparation of N-Boc-amino acids, indicating the utility of these compounds in amino acid modification (Rao et al., 2017).
Optical Isomer Synthesis
The synthesis of optically pure isomers of spirooxaziridines, such as (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, for the production of single lactams, reveals the potential of these compounds in creating optically active pharmaceutical ingredients (Lattes et al., 1982).
Safety and Hazards
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDWKDXPSDFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719164 | |
| Record name | tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | |
CAS RN |
1239319-94-8 | |
| Record name | tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


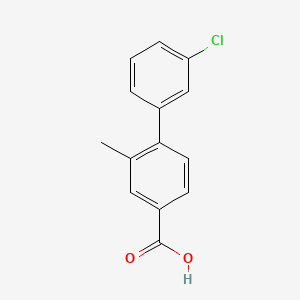
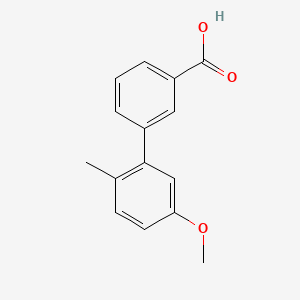
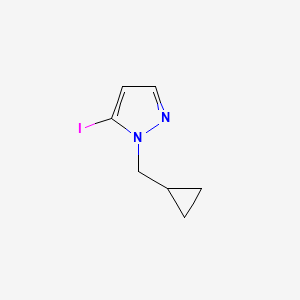
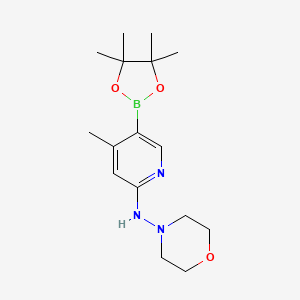


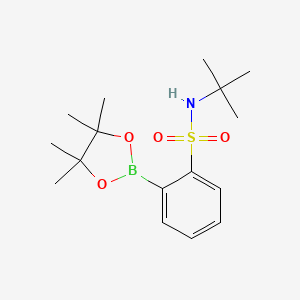


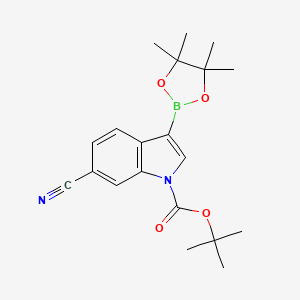
![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)

